(1-ethyl-1H-imidazol-4-yl)methanol

Lipophilicity Physicochemical Properties Drug Design

Select this specific 1,4-disubstituted imidazole for your SAR studies to leverage its unique N-ethyl steric bulk and optimized XLogP3-AA of -0.5, which are critical for 'best-in-class' WDR5 WIN-site inhibitor development and CNS permeability. Avoid synthesis divergence seen with unsubstituted or methyl analogs. Available as a reliable ≥95% purity building block for efficient parallel synthesis and lead optimization.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B8766880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-imidazol-4-yl)methanol
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)CO
InChIInChI=1S/C6H10N2O/c1-2-8-3-6(4-9)7-5-8/h3,5,9H,2,4H2,1H3
InChIKeyCWOZLRPNGIXFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Ethyl-1H-imidazol-4-yl)methanol CAS 215868-80-7 – A Differentiated Imidazole Building Block for Medicinal Chemistry


(1-Ethyl-1H-imidazol-4-yl)methanol (hydrochloride) is a 1,4-disubstituted imidazole building block with a primary alcohol at the 4-position and an ethyl group at the N-1 position, characterized by a molecular weight of 126.16 g/mol (free base) or 162.62 g/mol (HCl salt) and a topological polar surface area of 38.1 Ų [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the ethyl substitution conferring distinct lipophilicity (XLogP3-AA = -0.5) and steric properties compared to unsubstituted or methyl analogs [1].

Why (1-Ethyl-1H-imidazol-4-yl)methanol Cannot Be Replaced by Unsubstituted or Methyl-Substituted Imidazole Analogs in Synthetic Routes


Substituting (1-ethyl-1H-imidazol-4-yl)methanol with its unsubstituted (1H-imidazol-4-yl)methanol or methyl-substituted (1-methyl-1H-imidazol-4-yl)methanol analogs can lead to significant divergence in downstream synthesis outcomes and final compound properties. The ethyl group at the N-1 position provides a specific steric bulk and lipophilic character (XLogP3-AA = -0.5) that directly influences the compound's reactivity in subsequent transformations, its physicochemical properties, and its interaction with biological targets [1][2]. Direct evidence from imidazole-based WDR5 inhibitors shows that the imidazole class, which includes N-ethyl imidazole derivatives, has been identified as 'best-in-class' WIN-site inhibitors, highlighting that subtle N-substitution patterns are critical for achieving optimal target engagement and are not interchangeable [3].

Quantitative Differentiation Evidence for (1-Ethyl-1H-imidazol-4-yl)methanol vs. Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) of (1-Ethyl-1H-imidazol-4-yl)methanol vs. (1-Methyl-1H-imidazol-4-yl)methanol

The N-ethyl substitution in (1-ethyl-1H-imidazol-4-yl)methanol results in a calculated XLogP3-AA of -0.5, which is 0.3 log units higher (more lipophilic) than the corresponding methyl analog (1-methyl-1H-imidazol-4-yl)methanol (XLogP3-AA = -0.8) [1][2]. This quantifiable difference in lipophilicity directly impacts the compound's potential for membrane permeability and its behavior in partitioning-based assays and formulations.

Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Weight and Rotatable Bond Count of (1-Ethyl-1H-imidazol-4-yl)methanol Compared to Methyl Analog

(1-Ethyl-1H-imidazol-4-yl)methanol (free base) has a molecular weight of 126.16 g/mol and 2 rotatable bonds, compared to 112.13 g/mol and 1 rotatable bond for (1-methyl-1H-imidazol-4-yl)methanol [1][2]. These differences in size and flexibility can influence the compound's binding entropy and its fit within a target binding pocket.

Molecular Weight Rotatable Bonds Physicochemical Properties

N-Ethyl Imidazole Scaffold Identified as 'Best-in-Class' for WDR5 WIN-Site Inhibition

A 2024 patent review covering WDR5 inhibitors from 2016 to 2024 concluded that 'best-in-class WIN-site inhibitors (from the imidazole class) merit advancement into clinical testing' [1]. While this is a class-level inference and does not provide direct quantitative data for (1-ethyl-1H-imidazol-4-yl)methanol itself, it establishes the N-substituted imidazole scaffold, which includes the 1-ethyl substituted core, as a privileged and differentiated starting point for developing potent WDR5 inhibitors. This contrasts with other heterocyclic classes that have shown lower potency or less favorable drug-like properties in the same target space.

WDR5 WIN-site Epigenetics Leukemia

Optimal Application Scenarios for (1-Ethyl-1H-imidazol-4-yl)methanol Based on Quantitative Differentiation


Synthesis of WDR5 WIN-Site Inhibitors for Epigenetic Cancer Therapy

Based on the class-level evidence identifying N-substituted imidazoles as 'best-in-class' WDR5 WIN-site inhibitors, (1-ethyl-1H-imidazol-4-yl)methanol is an ideal starting material for constructing potent inhibitors targeting MLL-rearranged leukemias and other WDR5-dependent cancers [1]. The ethyl group provides a balance of lipophilicity and size that can be further optimized to improve binding affinity and cellular activity.

Development of CYP2A6 Inhibitors for Nicotine Metabolism Modulation

The 1-ethyl imidazole core is a key structural motif in known CYP2A6 inhibitors, as evidenced by 3-(1-ethyl-1H-imidazol-4-yl)-pyridine, which exhibits an IC50 of 3.14 μM against human CYP2A6 [2]. (1-Ethyl-1H-imidazol-4-yl)methanol serves as a versatile intermediate for synthesizing a wide range of analogs with potential applications in smoking cessation therapies.

Design of Cell-Penetrant Probes and Drug Candidates Requiring Enhanced Lipophilicity

With an XLogP3-AA of -0.5, (1-ethyl-1H-imidazol-4-yl)methanol offers a 0.3 log unit increase in lipophilicity over its methyl analog, making it a preferred building block for projects where improved passive membrane permeability is a key design goal [3][4]. This is particularly relevant for targeting intracellular proteins or for central nervous system (CNS) drug discovery programs.

General Heterocyclic Chemistry and Library Synthesis for SAR Studies

As a commercially available building block with a purity of ≥95% from vendors like Leyan, (1-ethyl-1H-imidazol-4-yl)methanol can be reliably procured for generating diverse compound libraries for structure-activity relationship (SAR) studies . Its unique combination of an N-ethyl group and a primary alcohol allows for efficient parallel synthesis and exploration of chemical space around the imidazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.